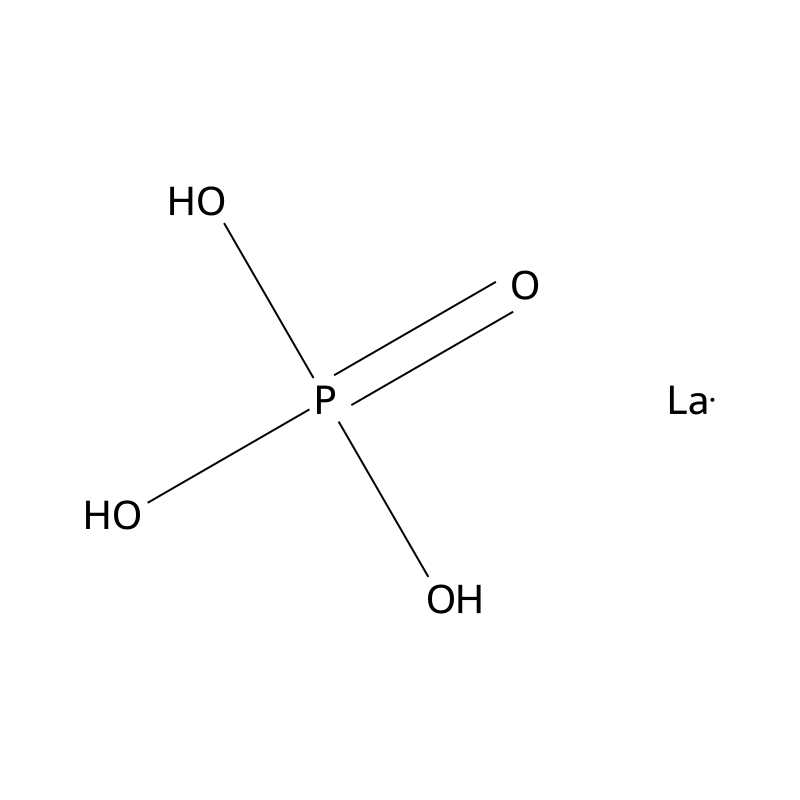Lanthanum(III) phosphate
H3LaO4P

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
H3LaO4P
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Wastewater treatment: Studies show LaPO4 can effectively remove phosphate from wastewater, both at the source (e.g., from industrial processes) and in treatment plants. Its high removal efficiency is attributed to its strong affinity for phosphate ions and its ability to function across a wide pH range.
Agricultural runoff: LaPO4 can be used to capture phosphate from agricultural runoff, preventing its entry into waterways and reducing the risk of eutrophication. Research suggests LaPO4-amended soils can effectively trap and prevent phosphate leaching.
Medical Applications
Lanthanum(III) phosphate, particularly in the form of lanthanum carbonate, has found applications in managing hyperphosphatemia, a condition with abnormally high levels of phosphate in the blood. This condition can occur in patients with chronic kidney disease (CKD) and can lead to serious complications like heart disease and bone mineralization problems.
- Phosphate binder: Lanthanum carbonate acts as a phosphate binder in the digestive system, effectively capturing dietary phosphate and preventing its absorption into the bloodstream []. This helps control serum phosphate levels in patients with CKD [, ].
Material Science Applications
Lanthanum(III) phosphate exhibits interesting properties that make it valuable in material science research:
Luminescent materials: LaPO4 doped with other lanthanide ions can exhibit luminescence, the emission of light upon excitation. This property makes it a potential candidate for various applications, including optical devices and biosensors [].
Solid electrolytes: LaPO4-based materials are being investigated for their potential as solid electrolytes in lithium-ion batteries. These materials offer potential advantages like improved safety and higher energy density compared to conventional liquid electrolytes [].
Lanthanum(III) phosphate is an inorganic compound with the formula LaPO₄. It exists in both anhydrous and hydrated forms, with the anhydrous variant being highly insoluble in water. Lanthanum(III) phosphate is notable for its high thermal stability and is often utilized in various applications, including catalysis and as a phosphate adsorbent in wastewater treatment. The compound features a crystalline structure that can exhibit different polymorphs, including monazite and xenotime, which are important for their unique properties and potential uses in materials science .
Lanthanum(III) phosphate does not have a well-defined biological mechanism of action. However, its properties like biocompatibility and ability to interact with biomolecules make it a promising material for bone regeneration research. Studies suggest LaPO₄ can promote the growth and differentiation of bone-forming cells []. The mechanism behind this interaction is still under investigation.
This reaction is significant in environmental chemistry, particularly for removing phosphates from wastewater, as it forms insoluble complexes that can be easily separated .
Additionally, lanthanum(III) phosphate can react with acids to form soluble lanthanum salts, which can be further processed or utilized in various chemical applications .
Several methods exist for synthesizing lanthanum(III) phosphate:
- Precipitation Method: This involves mixing solutions of lanthanum salts (e.g., lanthanum nitrate) with phosphoric acid under controlled conditions to precipitate lanthanum(III) phosphate.
- Sol-gel Process: In this method, a sol is formed from precursor materials that undergo gelation to produce a solid network containing lanthanum(III) phosphate.
- Hydrothermal Synthesis: This technique utilizes high-pressure and high-temperature conditions to synthesize crystalline forms of lanthanum(III) phosphate, enhancing its purity and structural integrity.
- Solid-State Reaction: Involves grinding the appropriate stoichiometric amounts of lanthanum oxide and ammonium dihydrogen phosphate at elevated temperatures .
Lanthanum(III) phosphate has diverse applications:
- Phosphate Removal: It is widely used in wastewater treatment processes for the removal of phosphates due to its high adsorption capacity.
- Catalysis: The compound serves as a catalyst in various organic reactions due to its stability and surface properties.
- Optical Materials: Lanthanum(III) phosphate is used in the production of phosphors for lighting and display technologies.
- Ceramics: It finds applications in advanced ceramics due to its thermal stability and mechanical strength .
Research on the interactions of lanthanum(III) phosphate focuses on its adsorption characteristics with various ions and compounds. Studies have shown that it effectively binds phosphates under different environmental conditions, making it suitable for water purification applications. Interaction studies often employ techniques like X-ray diffraction and spectroscopy to analyze the bonding mechanisms and efficiency of adsorption processes .
Several compounds share similarities with lanthanum(III) phosphate, including:
| Compound | Formula | Unique Features |
|---|---|---|
| Cerium(III) Phosphate | CePO₄ | Exhibits luminescent properties; used in phosphors |
| Neodymium(III) Phosphate | NdPO₄ | Known for its magnetic properties; used in magnets |
| Yttrium Phosphate | YPO₄ | Utilized in ceramics and as a phosphor |
Uniqueness of Lanthanum(III) Phosphate:








